molecular formula C12H17FN2O2 B1319336 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 937596-93-5

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No. B1319336
M. Wt: 240.27 g/mol
InChI Key: LNEJHDOGQULOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is a biochemical compound with the molecular formula C12H17FN2O2 and a molecular weight of 240.28 . It is used for proteomics research . This compound is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine is 1S/C12H17FN2O2/c13-10-1-2-12 (11 (14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine include a molecular weight of 240.28 and a molecular formula of C12H17FN2O2 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Larvicidal Activity

A study synthesized derivatives of 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine and tested their larvicidal activity against larvae. Some compounds exhibited significant activity, particularly those with electron-withdrawing groups like fluorine, highlighting potential applications in pest control and public health (Gorle et al., 2016).

Gastrokinetic Activity

Research on novel benzamides, including derivatives of 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, showed potent gastrokinetic activity. These compounds, especially those with fluoro and trifluoromethyl groups, exhibited strong effects on gastric emptying, offering potential therapeutic applications for gastrointestinal disorders (Kato et al., 1991), (Kato et al., 1992).

Enantioselectivity and Molecular Interactions

A study involving the separation of enantiomers of a related compound demonstrated the significance of weak hydrogen bonds and other molecular interactions in chiral discrimination. This research provides insight into molecular behavior relevant to pharmaceutical development and analytical chemistry (Bereznitski et al., 2002).

Neurokinin-1 Receptor Antagonism

Research involving neurokinin-1 receptor antagonists, structurally related to 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, highlights their potential in treating conditions like depression and emesis. These compounds showed promising results in pre-clinical tests (Harrison et al., 2001).

Synthesis and Antimicrobial Studies

Some derivatives of 5-fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential applications in antimicrobial therapy (Patel et al., 2007).

properties

IUPAC Name

5-fluoro-2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEJHDOGQULOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244672
Record name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine

CAS RN

937596-93-5
Record name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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